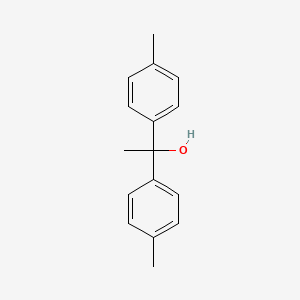
Benzenemethanol, alpha,4-dimethyl-alpha-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanol, alpha,4-dimethyl-alpha-(4-methylphenyl)-, also known as 1-(4-Methylphenyl)ethanol, is an organic compound with the molecular formula C10H14O. It is a colorless liquid with a mild, pleasant odor. This compound is used in various applications, including as an intermediate in organic synthesis and in the production of fragrances and flavors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzenemethanol, alpha,4-dimethyl-alpha-(4-methylphenyl)- can be synthesized through the reduction of 4-methylacetophenone using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) as the solvent .
Industrial Production Methods
In industrial settings, the compound can be produced by catalytic hydrogenation of 4-methylacetophenone in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure .
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanol, alpha,4-dimethyl-alpha-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to 4-methylacetophenone using oxidizing agents like chromic acid or potassium permanganate.
Reduction: It can be further reduced to 4-methylphenylethane using strong reducing agents.
Common Reagents and Conditions
Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 4-Methylacetophenone
Reduction: 4-Methylphenylethane
Substitution: 4-Methylphenyl chloride
Aplicaciones Científicas De Investigación
Benzenemethanol, alpha,4-dimethyl-alpha-(4-methylphenyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of benzenemethanol, alpha,4-dimethyl-alpha-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The hydroxyl group can undergo oxidation or reduction, altering the compound’s reactivity and interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl alcohol: Similar structure but lacks the methyl groups on the aromatic ring.
4-Methylbenzyl alcohol: Similar structure but lacks the alpha-dimethyl substitution.
1-Phenylethanol: Similar structure but lacks the para-methyl group on the aromatic ring.
Uniqueness
Benzenemethanol, alpha,4-dimethyl-alpha-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both alpha-dimethyl and para-methyl groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
17138-82-8 |
|---|---|
Fórmula molecular |
C16H18O |
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
1,1-bis(4-methylphenyl)ethanol |
InChI |
InChI=1S/C16H18O/c1-12-4-8-14(9-5-12)16(3,17)15-10-6-13(2)7-11-15/h4-11,17H,1-3H3 |
Clave InChI |
GENVISNTEWUWTB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C)(C2=CC=C(C=C2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



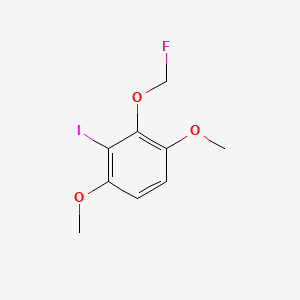
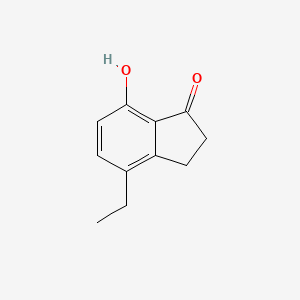
![Benzenepropanoic acid, 3-cyano-a-[1-[[4-(4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]-](/img/structure/B14064006.png)
![Phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)-](/img/structure/B14064014.png)


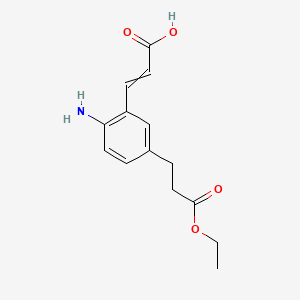
![Stannane, tributyl[1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]ethenyl]-](/img/structure/B14064034.png)
![2-[3-(1,1-Difluoro-ethyl)-5-fluoro-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B14064042.png)
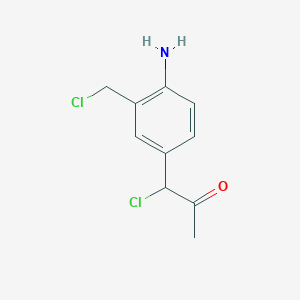
![(13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B14064048.png)

![cis-7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14064066.png)
